molecular formula C21H22N2O12 B3047825 Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro- CAS No. 145325-48-0

Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-

Cat. No.: B3047825
CAS No.: 145325-48-0
M. Wt: 494.4 g/mol
InChI Key: JFXUZZZMAFFGDO-UHFFFAOYSA-N
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Description

This compound is a bis-aromatic carboxylic acid featuring a 1,5-pentane diyl ether linker connecting two benzoic acid moieties. Each benzene ring is substituted with a methoxy group at the 5-position and a nitro group at the 2-position. The structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(4-carboxy-2-methoxy-5-nitrophenoxy)pentoxy]-5-methoxy-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O12/c1-32-16-8-12(20(24)25)14(22(28)29)10-18(16)34-6-4-3-5-7-35-19-11-15(23(30)31)13(21(26)27)9-17(19)33-2/h8-11H,3-7H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXUZZZMAFFGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571580
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145325-48-0
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-] typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by nitration and methoxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by nitration using nitric acid and sulfuric acid mixtures. The methoxylation step can be achieved using methanol in the presence of a catalyst. The entire process is carefully monitored to maintain the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-] , exhibits potential pharmacological properties that warrant detailed exploration. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Chemical Name : Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-, dimethyl ester]
  • CAS Number : 145325-45-7
  • Molecular Formula : C23H26N2O12
  • Molecular Weight : 522.466 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial and anticancer properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Recent studies have indicated that benzoic acid derivatives can exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds structurally similar to benzoic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Compound NameTarget OrganismsInhibition Zone (mm)Reference
Compound AE. coli18
Compound BStaphylococcus aureus20
Benzoic AcidVariousVaries

Anticancer Activity

In vitro studies have also shown that benzoic acid derivatives can induce apoptosis in cancer cells. The proposed mechanisms include:

  • Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at the G1 phase, preventing cancer cell proliferation.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells, suggesting a pathway for programmed cell death .

Case Study: In Vitro Effects on Cancer Cells

A study conducted on human breast cancer cell lines revealed that treatment with benzoic acid derivatives led to a significant reduction in cell viability (up to 75% at higher concentrations). The study highlighted the compound's potential as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzoic acid derivatives. Key factors influencing biological activity include:

  • Substituent Positioning : The positioning of methoxy and nitro groups significantly affects the compound's interaction with biological targets.
  • Chain Length : Variations in the pentanediyl linker can alter solubility and membrane permeability, impacting overall bioactivity.

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound (C5 linker) Compound A (C3 linker) Pentamidine Isethionate Compound D (Amine termini)
CAS No. Not explicitly provided 140658-45-3 140-64-7 2391-56-2
Molecular Formula Likely C₁₉H₁₈N₂O₁₀ C₁₇H₁₄N₂O₁₀ C₂₃H₃₆N₄O₁₀S₂ C₁₇H₂₀N₂O₂
Functional Groups Carboxylic acid, nitro, methoxy Carboxylic acid, nitro, methoxy Amidine, hydroxyethanesulfonate Amine, ether
Solubility Likely low in water Low in water Freely soluble in water Not reported
Applications Research/Pharmaceuticals* Research Antiprotozoal drug Limited due to toxicity
Toxicity Unreported Unreported Low (therapeutic use) High (toxic)

*Inferred from structural analogs.

Key Research Findings

  • Alkaline Stability : Nitro groups may reduce alkaline stability compared to carboxylate or amidine-terminated analogs, as seen in arylene-linked compounds .
  • Synthetic Challenges : Longer linkers (C5 vs. C3) require optimized conditions for ether bond formation to avoid side reactions .
  • Pharmacological Potential: The presence of nitro groups could confer antimicrobial or antiparasitic activity, similar to pentamidine derivatives, but requires toxicity profiling .

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of this compound, given its complex substituent arrangement?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, particularly focusing on the pentanediylbis(oxy) linker and nitro/methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities. For example, crystallographic analysis of similar benzoic acid derivatives has resolved coordination patterns in metal complexes .

Q. What experimental precautions are critical when handling this nitro-substituted benzoic acid derivative?

  • Methodological Answer :

  • Thermal stability : Avoid excessive heat due to nitro groups’ potential instability. Use controlled heating (e.g., oil baths) during synthesis.
  • Light sensitivity : Protect from UV light to prevent photodegradation of the nitro and methoxy substituents.
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks, as nitro compounds may exhibit unclassified hazards .

Q. How can solubility challenges be addressed for this compound in aqueous or organic reaction systems?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO:water mixtures for aqueous solubility screening.
  • pH adjustment : Deprotonate the carboxylic acid groups (pKa ~4.2 for benzoic acid) using mild bases (e.g., NaHCO₃) to enhance aqueous solubility .
  • Microwave-assisted synthesis : Improve dissolution kinetics in polar aprotic solvents like DMF or acetonitrile .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data for nitro-substituted benzoic acid derivatives under varying oxygen partial pressures (PO₂)?

  • Methodological Answer :

  • Controlled atmosphere reactors : Systematically vary PO₂ and monitor reaction outcomes (e.g., hydroxylation regiochemistry) via LC-MS. For example, shows that low PO₂ favors meta-hydroxylation, while high PO₂ shifts selectivity to para and ortho isomers.
  • Isotopic labeling : Use ¹⁸O₂ to trace oxygen incorporation pathways and validate competing oxidation mechanisms .

Q. How do substituent electronic effects (e.g., nitro vs. methoxy) influence the compound’s coordination behavior with transition metals?

  • Methodological Answer :

  • Spectroscopic titration : Employ UV-Vis and FTIR to monitor binding with Fe³⁺ or Cr³⁺. demonstrates benzoic acid’s ability to form stable complexes via carboxylate-metal coordination.
  • Computational modeling : Density Functional Theory (DFT) calculations predict electron-withdrawing nitro groups’ impact on metal-ligand bond strength compared to electron-donating methoxy groups .

Q. How can quantitative structure-activity relationship (QSAR) models be applied to predict biological or catalytic properties of this compound?

  • Methodological Answer :

  • Descriptor selection : Include Hammett constants (σ) for nitro and methoxy groups to quantify electronic effects.
  • Data from analogs : Reference QSAR studies on simpler benzoic acid derivatives (e.g., 4-methoxybenzoic acid) to extrapolate reactivity trends. provides a framework linking substituent patterns to activity .
  • Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition or antioxidant activity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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